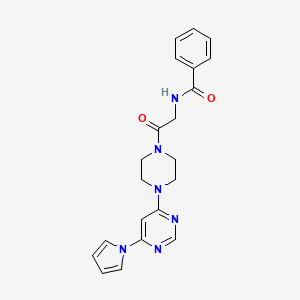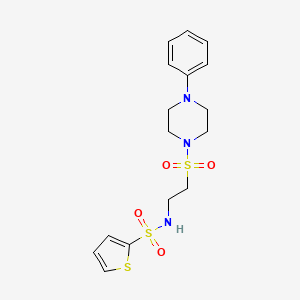![molecular formula C20H16F3N3O2 B2567210 1-(4-Méthylphényl)-4-{3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 946376-30-3](/img/structure/B2567210.png)
1-(4-Méthylphényl)-4-{3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Extraction d'ions Nickel
Ce composé a été utilisé dans l'extraction des ions Ni²⁺ des sources d'eau naturelles. Le ligand forme un complexe stable avec les ions nickel, qui peut être utilisé pour l'extraction sélective et la détermination spectrophotométrique de Ni²⁺ dans les échantillons environnementaux. Le processus présente une constante de stabilité élevée pour le complexe d'ions nickel, indiquant son potentiel d'utilisation dans les efforts de surveillance et de remédiation environnementale .
Études cristallographiques
La structure cristalline de ce composé a été déterminée, révélant un groupe d'espace monoclinique et des liaisons inter-hydrogène significatives. Ces caractéristiques sont essentielles pour comprendre les interactions moléculaires et concevoir de nouveaux matériaux avec les propriétés souhaitées. Les données cristallographiques détaillées peuvent aider au développement de nouveaux produits pharmaceutiques et d'applications en science des matériaux .
Chimie théorique
Des études théoriques ont confirmé les résultats expérimentaux concernant la structure cristalline et les interactions de liaison. Ce composé sert de modèle pour les études de chimie computationnelle, aidant à prédire le comportement de molécules similaires dans divers environnements chimiques. Ces informations théoriques sont cruciales pour la conception de médicaments et le développement de nouveaux composés dotés de fonctions spécifiques .
Titrage spectrophotométrique
La capacité du composé à former des complexes avec les ions métalliques a été exploitée dans les méthodes de titrage spectrophotométrique. Cette application est particulièrement utile en chimie analytique pour la quantification des ions métalliques dans les échantillons. La sensibilité et la sélectivité élevées de cette méthode en font un outil précieux pour les analyses de laboratoire .
Chimie de coordination
Le composé présente un groupe diazoamino, qui est significatif en chimie de coordination. Il peut agir comme un ligand, formant des complexes avec divers ions métalliques. Cette propriété est bénéfique pour la synthèse de nouveaux cadres métallo-organiques (MOF) et l'exploration de leurs applications dans la catalyse, le stockage de gaz et les technologies de séparation .
Potentiel pharmacologique
Bien que cela ne soit pas mentionné directement dans les résultats de la recherche, des composés ayant des structures similaires ont été étudiés pour leurs propriétés pharmacologiques. Les caractéristiques structurelles de ce composé suggèrent une activité biologique potentielle, qui pourrait être explorée pour des applications thérapeutiques. Des recherches supplémentaires pourraient révéler son utilisation en chimie médicinale pour le développement de nouveaux médicaments .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-2-8-16(9-3-12)26-11-14(10-17(26)27)19-24-18(25-28-19)13-4-6-15(7-5-13)20(21,22)23/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORVBJAUAPTISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2567127.png)
![N-[4-(hydroxymethyl)thian-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567129.png)
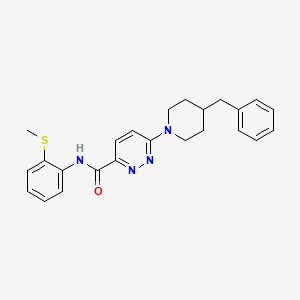
![8-[2-(4-fluorophenyl)-2-oxoethyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2567131.png)
![N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2567132.png)
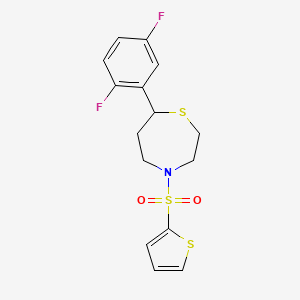
![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)
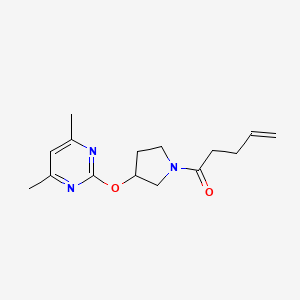
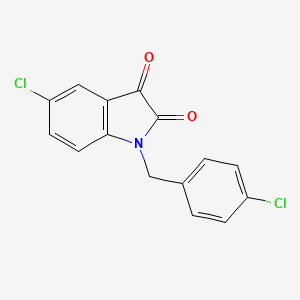
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)
![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
